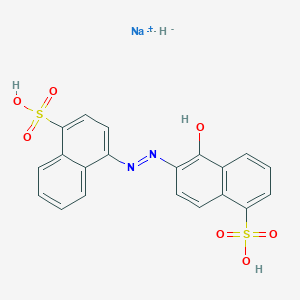
3,3'-Diacetyl-4,4'-diaminodiphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,3’-Diacétyl-4,4’-diaminodiphénylméthane est un composé organique appartenant à la classe des diaminodiphénylméthanes. Ces composés sont connus pour leurs applications dans divers domaines industriels et scientifiques, notamment dans la synthèse de polymères et de résines. La structure du composé comprend deux groupes acétyl liés aux positions 3 et 3’ et deux groupes amino liés aux positions 4 et 4’ d’un squelette de diphénylméthane.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 3,3’-Diacétyl-4,4’-diaminodiphénylméthane implique généralement l’acétylation du 4,4’-diaminodiphénylméthane. Cela peut être réalisé par réaction du 4,4’-diaminodiphénylméthane avec l’anhydride acétique en présence d’un catalyseur tel que la pyridine. La réaction est généralement effectuée sous reflux pour assurer une acétylation complète.
Méthodes de Production Industrielle : Dans un environnement industriel, la production de 3,3’-Diacétyl-4,4’-diaminodiphénylméthane peut impliquer des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et des rendements élevés. L’utilisation de catalyseurs zéolithiques, tels que les zéolites HY, peut améliorer l’efficacité de la réaction en fournissant une surface appropriée pour que la réaction se produise .
Analyse Des Réactions Chimiques
Types de Réactions : Le 3,3’-Diacétyl-4,4’-diaminodiphénylméthane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent convertir les groupes acétyl en groupes amino.
Substitution : Les groupes amino peuvent participer à des réactions de substitution, telles que la substitution aromatique nucléophile.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur au palladium sont généralement utilisés.
Substitution : Des réactifs comme le nitrite de sodium et l’acide chlorhydrique peuvent être utilisés pour la diazotation, suivie d’une substitution avec divers nucléophiles.
Produits Principaux :
Oxydation : Dérivés quinoniques.
Réduction : 4,4’-diaminodiphénylméthane.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la Recherche Scientifique
Le 3,3’-Diacétyl-4,4’-diaminodiphénylméthane présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Etudié pour son potentiel en tant qu’agent de réticulation dans les études sur les protéines et les enzymes.
Médecine : Exploré pour son utilisation potentielle dans les systèmes d’administration de médicaments et comme précurseur pour les composés pharmaceutiques.
Industrie : Utilisé dans la production de polymères, de résines et de revêtements haute performance.
Applications De Recherche Scientifique
3,3’-Diacetyl-4,4’-diaminodiphenylmethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, resins, and coatings.
Mécanisme D'action
Le mécanisme d’action du 3,3’-Diacétyl-4,4’-diaminodiphénylméthane implique sa capacité à former des complexes stables avec divers substrats. Les groupes acétyl peuvent participer à des liaisons hydrogène et à d’autres interactions, tandis que les groupes amino peuvent agir comme nucléophiles dans les réactions chimiques. Ces propriétés en font un composé polyvalent dans les applications synthétiques et biologiques .
Composés Similaires :
3,3’-Diméthyl-4,4’-diaminodiphénylméthane : Utilisé comme agent de durcissement dans la préparation de câbles et de fils électriques.
3,3’-Dichloro-4,4’-diaminodiphénylméthane : Joue un rôle essentiel dans la préparation de résines polyuréthanes et époxydiques de haute qualité.
Unicité : Le 3,3’-Diacétyl-4,4’-diaminodiphénylméthane est unique en raison de son acétylation spécifique, qui confère des propriétés chimiques et une réactivité distinctes par rapport à ses homologues méthylés ou chlorés. Cela le rend particulièrement utile dans les applications nécessitant des interactions et une stabilité spécifiques.
Comparaison Avec Des Composés Similaires
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Plays a vital role in preparing high-quality polyurethane and epoxy resin.
Uniqueness: 3,3’-Diacetyl-4,4’-diaminodiphenylmethane is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity compared to its methylated or chlorinated counterparts. This makes it particularly useful in applications requiring specific interactions and stability.
Propriétés
Numéro CAS |
147974-61-6 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
1-[5-[(3-acetyl-4-aminophenyl)methyl]-2-aminophenyl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-10(20)14-8-12(3-5-16(14)18)7-13-4-6-17(19)15(9-13)11(2)21/h3-6,8-9H,7,18-19H2,1-2H3 |
Clé InChI |
DYKNUIKMDGBXED-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


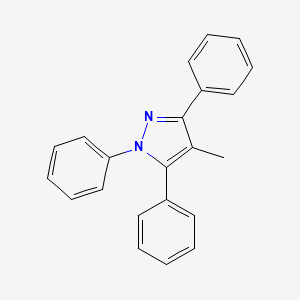
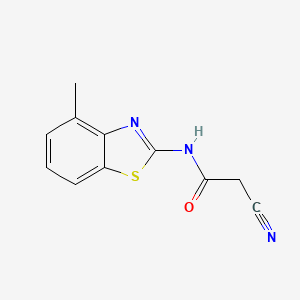
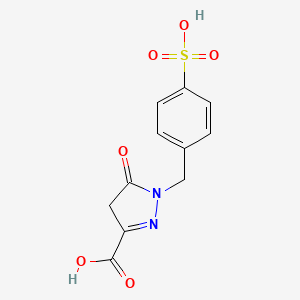

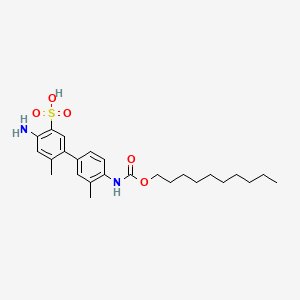
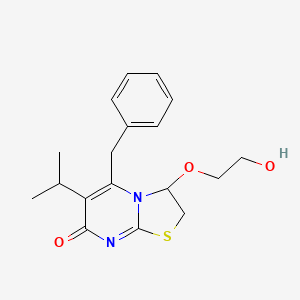

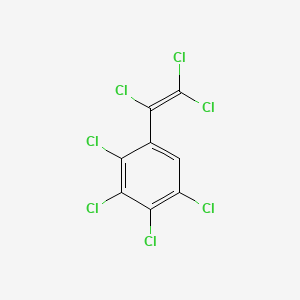
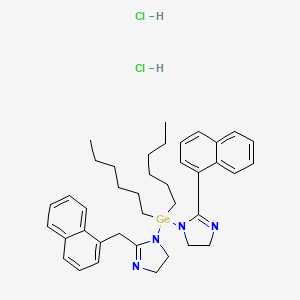
![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

